Product packaging for 5-Bromo-2-iodo-4-methylphenol(Cat. No.:)

5-Bromo-2-iodo-4-methylphenol

Cat. No.: B12851082
M. Wt: 312.93 g/mol
InChI Key: QMITYHKFHMHMQF-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methylphenol (CAS: 1823901-16-1) is an organic compound with the molecular formula C7H6BrIO and a molecular weight of 312.93 g/mol . This halogen-substituted phenol is primarily used in research and development settings, including as a building block in organic synthesis and pharmaceutical intermediate preparation. While specific mechanistic studies on this exact compound are limited, research on structurally similar iodinated phenols provides insight into its potential applications. Studies have identified compounds like 2-iodo-4-methylphenol as key contributors to medicinal off-flavors in environmental samples, suggesting its relevance in sensory analysis, environmental chemistry, and the study of disinfection by-products . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for application in foods, drugs, cosmetics, or household products. Appropriate safety data sheets and laboratory safety protocols should be consulted prior to use. Special handling such as cold-chain transportation may be required .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrIO B12851082 5-Bromo-2-iodo-4-methylphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6BrIO

Molecular Weight

312.93 g/mol

IUPAC Name

5-bromo-2-iodo-4-methylphenol

InChI

InChI=1S/C7H6BrIO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,1H3

InChI Key

QMITYHKFHMHMQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)O)I

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Iodo 4 Methylphenol and Precursors

Strategies for Regioselective Bromination of Methylphenols

The regioselective bromination of methylphenols is a foundational step in the synthesis of many halogenated phenol (B47542) derivatives. The outcome of the bromination is dictated by the powerful ortho-, para-directing effect of the hydroxyl group and the weaker activating effect of the methyl group.

In the case of 4-methylphenol (p-cresol), the para position is blocked. Consequently, electrophilic bromination overwhelmingly occurs at the positions ortho to the hydroxyl group (C2 and C6). Standard bromination procedures, for instance using bromine in a suitable solvent, lead to the formation of 2-bromo-4-methylphenol, and potentially 2,6-dibromo-4-methylphenol (B1582163) if excess bromine is used. google.comgoogle.com Achieving bromination at the C3 (or C5) position, which is meta to the strongly activating hydroxyl group, is electronically disfavored and requires specialized methods or a different synthetic strategy altogether.

Research into regioselective bromination has yielded methods that can influence the substitution pattern. For example, the use of quaternary ammonium (B1175870) tribromides can serve as mild brominating agents, often favoring para-substitution with high selectivity. mdpi.com However, for a substrate like p-cresol (B1678582) where the para-position is occupied, these methods still favor the ortho-position. The synthesis of 3-bromo-4-methylphenol (B1336650), a potential precursor for the target molecule, is challenging via direct bromination of p-cresol and often involves multi-step sequences or isomerization of the more easily accessible 2-bromo isomer. While 3-bromo-4-methylphenol is referenced as a chemical intermediate, its direct, high-yield synthesis from p-cresol is not straightforward. chembk.comlookchem.comguidechem.com

SubstrateReagent/CatalystSolventKey ProductSelectivity/YieldReference
p-CresolBromineDichloromethane (B109758)2-Bromo-4-methylphenolHigh Selectivity google.com
p-CresolN-Bromosuccinimide (NBS) / PEG-400Mechanochemical (Grinding)2-Bromo-4-methylphenol91% Yield (mono-bromo) beilstein-journals.org
m-CresolOXBTEATBAcetonitrile (B52724)4-Bromo-3-methylphenolGood Yield chemicalbook.com

This table presents examples of regioselective bromination on cresol (B1669610) isomers.

Approaches for Directed Iodination of Methylphenols

Similar to bromination, the direct iodination of 4-methylphenol is governed by the directing influence of the hydroxyl group, leading to substitution at the ortho position. The synthesis of 2-iodo-4-methylphenol (B175219) from p-cresol is a well-established and efficient transformation. google.com

Various reagent systems have been developed for this purpose. A common and effective method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent. Another widely used reagent is N-iodosuccinimide (NIS), often activated by an acid catalyst such as toluenesulfonic acid. These methods provide high yields of the desired 2-iodo-4-methylphenol, which serves as a crucial intermediate in potential synthetic routes to the target compound.

SubstrateReagent/CatalystSolventTemperatureProductYieldReference
4-MethylphenolNaI / NaOClAqueous Alcohol-20 to 20 °C2-Iodo-4-methylphenolHigh Selectivity google.com
4-MethylphenolN-Iodosuccinimide / TsOHAcetonitrile0 - 10 °C2-Iodo-4-methylphenol99.9%-
PhenolsI₂ / TCCA / Wet SiO₂DichloromethaneRoom TempIodo-phenolsGood to Excellent-

This table summarizes common conditions for the directed iodination of phenols.

Convergent Synthesis Routes to 5-Bromo-2-iodo-4-methylphenol

Given the challenges in controlling the regioselectivity of sequential halogenations, convergent strategies are more likely to be successful. These routes involve preparing specifically functionalized precursors that can be combined or modified in the final steps to yield the target molecule.

Two logical, though challenging, stepwise halogenation routes can be proposed starting from 4-methylphenol.

Route A: Iodination then Bromination: This route begins with the high-yield synthesis of 2-iodo-4-methylphenol. The subsequent bromination of this intermediate is problematic. The existing substituents (-OH, -I, -CH₃) direct incoming electrophiles primarily to the C6 position (ortho to the hydroxyl group). Achieving selective bromination at the electronically disfavored C5 position would likely result in low yields and a complex mixture of isomers.

Route B: Bromination then Iodination: This pathway would require the synthesis of 3-bromo-4-methylphenol as the key intermediate. As discussed, this is not readily accessible from p-cresol. If this intermediate were obtained, its subsequent iodination would need to be directed to the C2 position. The powerful ortho-directing effect of the hydroxyl group makes this step plausible, though it would require experimental validation.

A more robust and controllable convergent strategy involves the use of a precursor where the substitution pattern is already established, followed by a functional group interconversion. The Sandmeyer reaction, which transforms an aryl amine into a wide range of functional groups via a diazonium salt, is a classic and powerful tool for this purpose. smolecule.combrainly.com

A highly feasible route to this compound begins with the precursor 2-amino-5-bromo-4-methylphenol (B1375069) , which is commercially available. achemblock.combldpharm.com The synthesis would proceed via the following steps:

Diazotization: The amino group of 2-amino-5-bromo-4-methylphenol is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).

Iodination: The resulting diazonium salt is then treated with an iodide source, typically potassium iodide (KI), to replace the diazonium group with iodine, yielding the final product, this compound.

This Sandmeyer-type reaction provides excellent regiochemical control, as the position of the incoming iodine atom is predetermined by the location of the amino group in the precursor. smolecule.com

Investigation of Reaction Conditions and Catalyst Systems for this compound Synthesis

The optimal reaction conditions are highly dependent on the chosen synthetic route. For the most plausible pathways, specific catalysts and conditions are crucial for achieving high yield and selectivity.

For the stepwise halogenation of precursors , various systems have been investigated:

Bromination: For the bromination of cresols, reactions can be performed using elemental bromine in solvents like dichloromethane or through mechanochemistry with N-bromosuccinimide (NBS) and a grinding auxiliary like PEG-400. google.combeilstein-journals.org

Iodination: The iodination of p-cresol to 2-iodo-4-methylphenol proceeds efficiently using reagents like sodium iodide with sodium hypochlorite (B82951) in aqueous alcohol, or N-iodosuccinimide with a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) in acetonitrile at reduced temperatures. google.com

For the Sandmeyer reaction route , the conditions are well-established:

Diazotization: This step requires careful temperature control (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt. The amine is dissolved or suspended in a strong mineral acid before the dropwise addition of an aqueous solution of sodium nitrite.

Iodo-de-diazoniation: The cold diazonium salt solution is added to a solution of potassium iodide. The reaction often proceeds smoothly upon gentle warming to room temperature, leading to the evolution of nitrogen gas and the formation of the aryl iodide.

The selection of a specific synthetic methodology would ultimately depend on the availability of starting materials, desired scale, and the need to avoid problematic isomeric separations. The Sandmeyer approach starting from 2-amino-5-bromo-4-methylphenol appears to be the most strategically sound method for the unambiguous synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 2 Iodo 4 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of 5-Bromo-2-iodo-4-methylphenol by probing the magnetic properties of its atomic nuclei. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) of the two aromatic protons are influenced by the electronic effects of the hydroxyl, bromo, iodo, and methyl substituents. The proton ortho to the hydroxyl group is expected to appear at a certain chemical shift, while the proton situated between the bromo and methyl groups will have a different chemical shift. The methyl group protons will likely appear as a singlet, and the hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H7.0 - 7.5Singlet
Aromatic H6.8 - 7.3Singlet
Methyl (CH₃)~2.3Singlet
Hydroxyl (OH)VariableSinglet (broad)

Note: The predicted chemical shifts are based on the analysis of similar substituted phenols and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will reveal the chemical environments of the six unique carbon atoms in the aromatic ring and the one carbon atom of the methyl group. The chemical shifts are significantly affected by the electronegativity of the directly attached and neighboring substituents. The carbon atom bearing the hydroxyl group is expected to be the most deshielded, thus appearing at the lowest field. Conversely, the carbons bonded to the bromine and iodine atoms will also exhibit characteristic chemical shifts due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-OH150 - 155
C-I85 - 95
C-H130 - 135
C-CH₃128 - 133
C-Br110 - 115
C-H115 - 120
CH₃20 - 25

Note: These are estimated chemical shift ranges based on data from structurally related compounds.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the substitution pattern on the aromatic ring, two-dimensional NMR experiments are invaluable.

Correlation Spectroscopy (COSY): This experiment would be used to identify proton-proton couplings. In the case of this compound, since the aromatic protons are not adjacent, no cross-peaks are expected between them in the COSY spectrum. This lack of correlation would support the proposed substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.eduwikipedia.org This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals from the ¹H NMR spectrum to the corresponding signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and FT-Raman techniques, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-C bonds, as well as vibrations associated with the carbon-halogen bonds. The broad O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹, while the methyl C-H stretching is found in the 2850-3000 cm⁻¹ region. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ range. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2850 - 3000
Aromatic C=C Stretch1450 - 1600
C-O Stretch1200 - 1260
C-Br Stretch500 - 600
C-I Stretch400 - 500

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H give strong signals in IR, non-polar and symmetric bonds often produce strong signals in Raman spectra. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-Br and C-I bonds, being highly polarizable, are also expected to show characteristic and potentially strong signals in the low-frequency region of the FT-Raman spectrum. This can be particularly useful for confirming the presence and substitution pattern of the halogen atoms.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns upon ionization.

High-resolution mass spectrometry provides the determination of the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₇H₆BrIO), the predicted exact mass can be calculated with high precision.

The molecular ion peak would also exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). This results in a distinctive M+ and M+2 pattern, which is a hallmark of monobrominated compounds.

Table 1: Predicted HRMS Data for this compound

Formula Species Mass (Calculated)
C₇H₆⁷⁹BrIO [M]⁺ 311.8647

Note: This table is based on theoretical calculations.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like halogenated phenols. In a GC-MS analysis, this compound would first be separated from other components of a mixture on a capillary column. The retention time would depend on the column's stationary phase and the compound's volatility and polarity.

Upon elution from the GC column, the molecule would enter the mass spectrometer and be ionized, typically by electron ionization (EI). The resulting mass spectrum would show the molecular ion and a series of fragment ions. The fragmentation of phenols is well-characterized and involves several competing pathways. rsc.orglibretexts.org Based on the analysis of related compounds such as 2-iodo-4-methylphenol (B175219) and various bromo-methylphenols, a predictable fragmentation pattern emerges. nist.govnist.govnist.gov

Common fragmentation pathways for phenols include the loss of a formyl radical (HCO) or carbon monoxide (CO), leading to fragments at M-29 and M-28, respectively. libretexts.org Other expected cleavages include the loss of the methyl group ([M-15]⁺), the bromine atom ([M-79/81]⁺), and the iodine atom ([M-127]⁺).

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

m/z (for ⁷⁹Br) Proposed Fragment
312 [M]⁺• (Molecular Ion)
297 [M - CH₃]⁺
284 [M - CO]⁺•
233 [M - Br]⁺

Note: This table represents predicted fragmentation patterns based on known principles and is not derived from direct experimental data for the title compound.

LC-MS is a powerful technique for the analysis of less volatile or thermally fragile compounds. For this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer would be a suitable method. The compound would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

Following separation, the analyte would be ionized using a soft ionization technique such as electrospray ionization (ESI). In negative ion mode ESI, the phenolic proton would be lost, generating a prominent deprotonated molecule [M-H]⁻ at m/z 311 and 313. This technique is generally associated with less fragmentation than EI, making it excellent for confirming molecular weight. Tandem MS (MS/MS) could then be used to induce fragmentation of the [M-H]⁻ ion to provide further structural information.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms within a crystal, providing definitive information on molecular geometry and the nature of intermolecular interactions that govern the crystal packing. nih.gov

Although a crystal structure for this compound has not been reported in the crystallographic databases, its solid-state structure can be inferred from closely related molecules. The structure would confirm the substitution pattern on the phenol (B47542) ring, with the bromine atom at position 5, the iodine atom at position 2, and the methyl group at position 4 relative to the hydroxyl group. The analysis would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Based on analyses of similar halogenated aromatic compounds, a hypothetical set of crystallographic data can be proposed.

Table 3: Hypothetical Single Crystal X-ray Diffraction Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~14.5
b (Å) ~4.1
c (Å) ~15.2
β (°) ~105
Volume (ų) ~870

Note: This table is a hypothetical representation based on typical values for similar small organic molecules and is intended for illustrative purposes only.

In the solid state, the packing of this compound molecules would be dictated by a combination of intermolecular forces.

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. It is highly probable that it would form robust O-H···O hydrogen bonds, linking adjacent molecules into chains or dimeric motifs. This is a primary organizing force in the crystal structures of nearly all phenols.

Halogen Bonding: Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). researchgate.net The strength of this interaction typically increases with the polarizability of the halogen atom (I > Br > Cl). In the case of this compound, the iodine atom is a particularly effective halogen bond donor. Structural studies of a related compound, N-(5-Bromo-2-iodophenyl)-N-methylcyclopentanecarboxamide, have shown the presence of very short C-I···O interactions that result in the formation of molecular dimers. researchgate.net A similar C-I···O halogen bond, where the iodine on one molecule interacts with the phenolic oxygen of a neighboring molecule, would be a highly probable and structurally directing interaction for this compound. Weaker C-Br···O or C-I···Br interactions might also be present, further stabilizing the crystal lattice.

Table 4: Predicted Intermolecular Interaction Geometries

Interaction Donor-Acceptor Distance (Å) Angle (°)
O-H···O (Hydrogen Bond) ~2.7 - 2.9 ~160 - 175

Note: This table presents predicted geometries for key intermolecular interactions based on data from analogous structures.

Despite a comprehensive search for crystallographic and spectroscopic data, no specific studies detailing the Hirshfeld surface analysis and fingerprint plots for the compound This compound are available in the public domain.

Hirshfeld surface analysis is a powerful method used in crystallography to visualize and quantify intermolecular interactions within a crystal. This analysis involves mapping the electron distribution of a molecule within its crystalline environment. The resulting surface is color-coded to indicate different types of intermolecular contacts and their relative strengths.

Complementary to the 3D Hirshfeld surface, 2D "fingerprint plots" are generated. These plots summarize the intermolecular contacts by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. Each type of interaction (e.g., hydrogen bonds, halogen bonds, van der Waals forces) produces a characteristic pattern on the fingerprint plot, allowing for the quantitative decomposition of the crystal packing.

For a compound like this compound, one would anticipate a complex interplay of intermolecular forces. The presence of bromine and iodine atoms suggests the potential for significant halogen bonding (I···O, Br···O, I···I, Br···I, etc.). The hydroxyl group would likely participate in strong hydrogen bonding (O-H···O), and the methyl group and aromatic ring would contribute to weaker van der Waals and C-H···π interactions.

A detailed Hirshfeld surface analysis would provide precise percentages for each of these interactions, revealing the dominant forces responsible for the crystal's supramolecular architecture. The analysis would highlight the specific roles of the different halogen substituents in directing the crystal packing.

Unfortunately, without experimental single-crystal X-ray diffraction data for this compound, a Hirshfeld surface analysis cannot be performed. The necessary crystallographic information file (CIF) is not available in the searched scientific literature. Therefore, a detailed discussion, including data tables and specific research findings on the intermolecular contact characterization for this particular compound, cannot be provided at this time.

Synthesis and Reactivity of 5 Bromo 2 Iodo 4 Methylphenol Derivatives

Functionalization at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for functionalization, allowing for the synthesis of a diverse range of derivatives through reactions such as etherification and esterification.

Etherification and Esterification Reactions

Etherification: The conversion of the phenolic hydroxyl group to an ether is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then undergoes an SN2 reaction with an alkyl halide. Given the potential for steric hindrance from the ortho-iodo substituent, the choice of base and reaction conditions is crucial for achieving high yields.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). The reactivity of the alkyl halide also plays a significant role, with primary halides being the most effective.

Esterification: Phenols are generally less reactive than alcohols in direct esterification with carboxylic acids. Therefore, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically employed. The reaction is often carried out in the presence of a base, like pyridine or triethylamine, which acts as a catalyst and scavenges the HCl byproduct. For sterically hindered phenols, the use of highly reactive acyl chlorides is often necessary to achieve good conversion to the corresponding ester.

Table 1: Representative Etherification and Esterification Reactions of Halogenated Phenols
Starting PhenolReagentsProductYield (%)
2,4-DichlorophenolCH₃I, K₂CO₃, Acetone2,4-Dichloroanisole>95
4-Bromophenol(CH₃CO)₂O, Pyridine4-Bromophenyl acetate~90
2-IodophenolC₂H₅Br, NaH, DMF2-Iodoethoxybenzene~85
2,6-Di-tert-butylphenolPivaloyl chloride, Pyridine2,6-Di-tert-butylphenyl pivalate~62

Complex Ligand Formation

The phenolic oxygen of 5-Bromo-2-iodo-4-methylphenol, particularly after deprotonation, can act as a donor atom in the formation of metal complexes. Furthermore, derivatives of this phenol, such as Schiff bases, can form stable complexes with a variety of transition metals. The electronic properties of the aromatic ring, influenced by the halogen and methyl substituents, can modulate the coordination properties of the resulting ligands.

Transformations at the Methyl Group of this compound

The methyl group on the aromatic ring can be a site for various chemical transformations, most notably through free-radical halogenation or oxidation.

Side-Chain Halogenation: Under free-radical conditions, typically initiated by UV light or a radical initiator like AIBN, the methyl group can be halogenated. N-Bromosuccinimide (NBS) is a common reagent for benzylic bromination, which would convert the methyl group to a bromomethyl group. This functionalized intermediate can then be used in a variety of subsequent nucleophilic substitution reactions.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can lead to the formation of the corresponding carboxylic acid. Milder and more selective oxidizing agents, such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂), might allow for the isolation of the aldehyde.

Table 2: Representative Transformations of Methyl Groups on Halogenated Aromatic Rings
Starting MaterialReagentsProductReaction Type
4-BromotolueneNBS, Benzoyl peroxide, CCl₄4-Bromobenzyl bromideFree-radical bromination
2-ChlorotolueneKMnO₄, H₂O, Heat2-Chlorobenzoic acidOxidation
p-Xylenet-Butyl hydroperoxide, MicrowaveTerephthalic acidOxidation

Introduction of Additional Functionalities onto the Aromatic Ring

The introduction of new substituents onto the aromatic ring of this compound can be achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: The directing effects of the existing substituents (OH, CH₃, Br, and I) will govern the position of incoming electrophiles. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the halogens are deactivating but also ortho-, para-directing. Given the substitution pattern, the positions ortho to the hydroxyl group are already occupied. Therefore, electrophilic substitution would likely occur at the position ortho to the methyl group. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), sulfonation (using fuming H₂SO₄), and Friedel-Crafts reactions. However, Friedel-Crafts reactions can be challenging on phenols due to complexation of the Lewis acid catalyst with the hydroxyl group. quora.com

Metal-Catalyzed Cross-Coupling Reactions: The bromo and iodo substituents provide handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in these transformations, allowing for selective functionalization at the 2-position. By carefully choosing the catalyst and reaction conditions, it is possible to achieve selective coupling at the iodo-substituted position while leaving the bromo-substituted position intact for subsequent reactions.

Table 3: Representative Cross-Coupling Reactions on Dihaloaromatic Compounds
SubstrateCoupling PartnerCatalyst/ConditionsProductReaction Type
1-Bromo-4-iodobenzenePhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Bromo-4'-phenylbiphenylSuzuki Coupling
1-Bromo-3-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N1-Bromo-3-((trimethylsilyl)ethynyl)benzeneSonogashira Coupling

Synthesis of Polyhalogenated Phenolic Compounds from this compound

Further halogenation of this compound can lead to the synthesis of polyhalogenated phenolic compounds. The electron-rich nature of the phenol ring, activated by the hydroxyl and methyl groups, facilitates further electrophilic halogenation. The reaction conditions, including the choice of halogenating agent and solvent, can influence the degree and regioselectivity of the halogenation. For instance, bromination in a polar solvent like water tends to lead to polybromination. youtube.com

Design and Synthesis of Schiff Base Derivatives of this compound

Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. To synthesize Schiff base derivatives of this compound, the methyl group would first need to be oxidized to an aldehyde, as described in section 6.2. The resulting 5-bromo-2-iodo-4-hydroxybenzaldehyde could then be condensed with a variety of primary amines to yield the corresponding Schiff bases. nih.govsaudijournals.comsaudijournals.com

These Schiff base derivatives, containing both the halogenated phenolic moiety and an imine group, are of interest as ligands for the formation of metal complexes. The nitrogen of the imine and the oxygen of the deprotonated phenol can act as a bidentate ligand, chelating to a metal center. nih.govorientjchem.orgscience.gov

Table 4: Representative Synthesis of Schiff Bases from Halogenated Salicylaldehydes
AldehydeAmineSolvent/ConditionsSchiff Base Product
5-BromosalicylaldehydeAnilineEthanol (B145695), Reflux2-((E)-(Phenyl)imino)methyl)-4-bromophenol
5-ChlorosalicylaldehydeGlycineEthanol/Water, NaOH2-(((5-Chloro-2-hydroxyphenyl)methylidene)amino)acetic acid
3,5-DichlorosalicylaldehydeSulfanilamideEthanol, Acetic acid (cat.), Reflux4-(((3,5-Dichloro-2-hydroxyphenyl)methylidene)amino)benzenesulfonamide

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-2-iodo-4-methylphenol with high purity?

  • Methodological Answer : Synthesis typically involves halogenation of 4-methylphenol. For bromination, electrophilic substitution using Br₂ in acetic acid or HBr/H₂O₂ under controlled conditions is common. Iodination may require iodine monochloride (ICl) or KI with an oxidizing agent (e.g., NaIO₄). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .

Q. How can the purity and structural integrity of this compound be verified experimentally?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC/GC-MS : Quantify purity (>97% threshold for research-grade compounds) .
  • NMR Spectroscopy : Confirm substitution patterns (¹H NMR for methyl and aromatic protons; ¹³C NMR for halogenated carbons).
  • Melting Point Analysis : Compare observed mp with literature values (e.g., analogous compounds like 4-Bromo-2-methylphenol melt at 297–299°C) .
  • Elemental Analysis : Validate molecular formula (C₇H₆BrIO expected) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of volatile halogenated byproducts.
  • Store at 0–6°C in amber vials to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How does the electronic environment of the phenolic ring influence the reactivity of bromine and iodine substituents in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing phenolic -OH group activates halogens for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Bromine’s moderate electronegativity facilitates oxidative addition to Pd catalysts, while iodine’s larger atomic radius enhances leaving-group ability. Computational studies (DFT) predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies mitigate halogen displacement side reactions during functionalization of this compound?

  • Methodological Answer :
  • Selective Protection : Protect the phenolic -OH with acetyl or tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted oxidation .
  • Sequential Halogenation : Introduce iodine first (due to lower activation energy) followed by bromination to minimize displacement .
  • Catalytic Optimization : Use Pd(PPh₃)₄ with aryl iodides in cross-coupling to prioritize iodine reactivity over bromine .

Q. How can contradictory data on reaction yields in halogen exchange reactions be reconciled?

  • Methodological Answer : Variability often arises from solvent polarity (e.g., DMF vs. THF), catalyst loading, or trace moisture. Systematic optimization includes:
  • Design of Experiments (DoE) : Vary temperature, catalyst ratio, and solvent to identify critical parameters.
  • In Situ Monitoring : Use Raman spectroscopy to track intermediate formation and side reactions .

Q. What computational approaches predict regioselectivity in electrophilic substitution of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict attack by electrophiles (e.g., NO₂⁺) .

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